Cas no 84619-64-7 ((2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-carbamoyl-propanoyl]amin o]propanoyl]amino]acetyl]amino]propanoyl]amino]-3-carbamoyl-propanoic acid)

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-carbamoyl-propanoyl]amin o]propanoyl]amino]acetyl]amino]propanoyl]amino]-3-carbamoyl-propanoic acid structure
84619-64-7 structure
Product Name:(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-carbamoyl-propanoyl]amin o]propanoyl]amino]acetyl]amino]propanoyl]amino]-3-carbamoyl-propanoic acid
CAS No:84619-64-7
MF:C16H27N7O8
MW:445.427683115005
CID:989539
PubChem ID:134808
Update Time:2025-04-20

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-carbamoyl-propanoyl]amin o]propanoyl]amino]acetyl]amino]propanoyl]amino]-3-carbamoyl-propanoic acid Chemical and Physical Properties

Names and Identifiers

    • (2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-carbamoyl-propanoyl]amin o]propanoyl]amino]acetyl]amino]propanoyl]amino]-3-carbamoyl-propanoic acid
    • (2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]-4-oxobutanoic acid
    • Asparaginyl-alanyl-glycyl-alanyl-asparagine
    • 84619-64-7
    • Asn-ala-gly-ala-asn
    • DTXSID70233626
    • L-Asparagine, N2-(N-(N-(N-L-asparaginyl-L-alanyl)glycyl)-L-alanyl)-
    • Inchi: 1S/C16H27N7O8/c1-6(22-15(29)8(17)3-10(18)24)13(27)20-5-12(26)21-7(2)14(28)23-9(16(30)31)4-11(19)25/h6-9H,3-5,17H2,1-2H3,(H2,18,24)(H2,19,25)(H,20,27)(H,21,26)(H,22,29)(H,23,28)(H,30,31)/t6-,7-,8-,9-/m0/s1
    • InChI Key: UOJXREHHYNGJEK-JBDRJPRFSA-N
    • SMILES: O=C([C@H](C)NC(CNC([C@H](C)NC([C@H](CC(N)=O)N)=O)=O)=O)N[C@H](C(=O)O)CC(N)=O

Computed Properties

  • Exact Mass: 445.19211085g/mol
  • Monoisotopic Mass: 445.19211085g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 8
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 13
  • Complexity: 742
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -7.5
  • Topological Polar Surface Area: 266Ų

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-carbamoyl-propanoyl]amin o]propanoyl]amino]acetyl]amino]propanoyl]amino]-3-carbamoyl-propanoic acid Related Literature

Recommended suppliers
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd